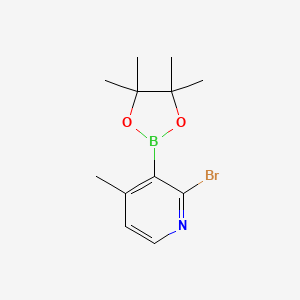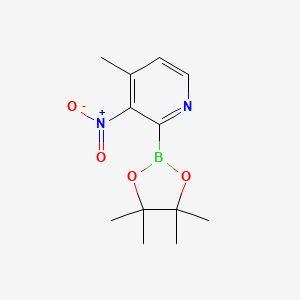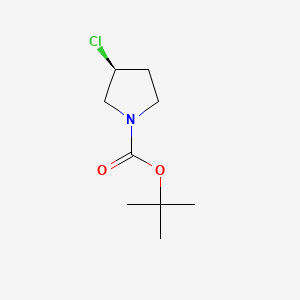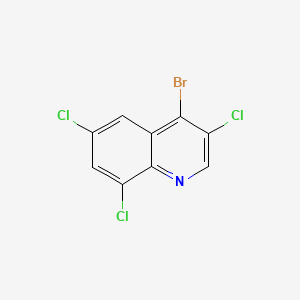
2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H18BBrNO2 . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with a bromo group, a methyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact 3D structure is not available as conformer generation is disallowed due to an unsupported element .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.88 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 206.01137 g/mol . It has a topological polar surface area of 18.5 Ų and a complexity of 131 .
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
Compounds like "2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" are often used in the synthesis of biologically active molecules. For example, pyridine derivatives are known for their significant role in medicinal chemistry, where they serve as building blocks for the synthesis of pharmaceuticals with various biological activities, including antifungal, antibacterial, and anticancer properties (Abu-Taweel et al., 2022). The boronate ester group in such compounds is particularly valuable for cross-coupling reactions, enabling the construction of complex molecules with high precision.
Material Science and Catalysis
In the realm of material science and catalysis, compounds containing boron, similar to the one , are utilized for their unique properties. For instance, hybrid catalysts, including organocatalysts and metal catalysts, are employed in the synthesis of complex organic structures, demonstrating the importance of such compounds in facilitating chemical transformations (Parmar et al., 2023). These applications underscore the role of specialized chemical compounds in advancing research in catalysis and materials science.
Drug Discovery and Development
The structural motifs present in "this compound" are common in drug discovery, where they are manipulated to explore new therapeutic agents. Pyridine derivatives, for instance, possess diverse biological activities that make them attractive targets for the development of new medications (Altaf et al., 2015). Such compounds can be modified to enhance their pharmacological effects, demonstrating the versatility and importance of pyridine-based structures in medicinal chemistry.
Mecanismo De Acción
Target of Action
Boronic acid derivatives like this compound are often used in the synthesis of pharmaceuticals and fine chemicals , suggesting a wide range of potential targets.
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boron atom in the boronic acid or its derivative forms a covalent bond with a carbon atom in another molecule, facilitated by a palladium catalyst .
Biochemical Pathways
As a boronic acid derivative, it’s likely involved in various synthetic pathways in medicinal chemistry and materials science .
Result of Action
Given its use in chemical synthesis, the primary result of its action is likely the formation of new covalent bonds, enabling the creation of complex organic molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions it participates in are typically performed in an organic solvent and under an inert atmosphere to prevent oxidation . The reaction’s efficiency can also be affected by the temperature and the nature of the catalyst used .
Propiedades
IUPAC Name |
2-bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-6-7-15-10(14)9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHBUAJAHQDUJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694416 |
Source


|
| Record name | 2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-49-9 |
Source


|
| Record name | Pyridine, 2-bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














